molecular formula C19H26BF3N5O3RuS+ B6308305 [Bis(pyrazol-1-yl)(acetimino)hydridoborato](p-cymene)ruthenium(II) trifluoromethanesulfonate CAS No. 1607436-49-6

[Bis(pyrazol-1-yl)(acetimino)hydridoborato](p-cymene)ruthenium(II) trifluoromethanesulfonate

Cat. No. B6308305
CAS RN: 1607436-49-6
M. Wt: 573.4 g/mol
InChI Key: WZSBQJNPTYRUOV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

“Bis(pyrazol-1-yl)(acetimino)hydridoboratoruthenium(II) trifluoromethanesulfonate” is a chemical compound with the CAS Number: 1607436-49-6 . It is a yellow powder and is used for research purposes .


Physical And Chemical Properties Analysis

The compound is a yellow powder . More detailed physical and chemical properties are not available in the retrieved resources.

Safety and Hazards

The compound is not classified according to the Globally Harmonized System (GHS) . It is advised not to get it in eyes, on skin, or on clothing . Protective gloves, protective clothing, eye protection, and face protection should be worn while handling it . In case of contact with eyes, rinse cautiously with water for several minutes . If swallowed, consult a doctor if symptoms persist . The compound should be stored in a well-ventilated place and the container should be kept tightly closed . It should be disposed of in accordance with local/regional/national/international regulations .

Mechanism of Action

Target of Action

The primary target of this compound, also known as MFCD30475645, is the vascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in vasculogenesis and angiogenesis, processes that are essential for the growth and development of new blood vessels .

Mode of Action

The compound interacts with its target, VEGFR2, through a ligand that is capable of inhibiting VEGFR2 . This ligand is a bispyrazole-containing benzimidazole . The interaction between the compound and VEGFR2 results in the inhibition of the receptor, which in turn affects the processes of vasculogenesis and angiogenesis .

Biochemical Pathways

The inhibition of VEGFR2 by the compound affects the VEGF signaling pathway, which is involved in the regulation of vasculogenesis and angiogenesis . The downstream effects of this inhibition include the impairment of new blood vessel formation, which can have significant implications in the context of cancer, as tumors require a supply of blood for their growth and proliferation .

Pharmacokinetics

It is known that the compound is a dual site catalyst for the mild, selective nitrile reduction .

Result of Action

The compound exhibits cytotoxicity, with IC50 values less than 15 μM . It impairs mitochondrial function and reduces the cellular glutathione (GSH) pool . Despite the ability of GSH to degrade the complexes, the compound retains its activity in the presence of GSH . The compound shows anti-proliferative activity by the mitochondria-mediated intrinsic apoptotic pathway .

Action Environment

It is known that the compound retains its activity in the presence of gsh, suggesting that it may be stable and effective in environments with high gsh concentrations .

properties

InChI

InChI=1S/C10H16.C6H6BN4.C2H4N.CHF3O3S.Ru/c1-8(2)10-6-4-9(3)5-7-10;1-3-8-10(5-1)7-11-6-2-4-9-11;1-2-3;2-1(3,4)8(5,6)7;/h4-10H,1-3H3;1-6H;3H,1H3;(H,5,6,7);/q;;;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSBQJNPTYRUOV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B](N1C=CC=N1)N2C=CC=N2.C[C]=N.CC1C=CC(C=C1)C(C)C.C(F)(F)(F)S(=O)(=O)[O-].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BF3N5O3RuS+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Bis(pyrazol-1-yl)(acetimino)hydridoborato](p-cymene)ruthenium(II) trifluoromethanesulfonate

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